Methyl 2-amino-2-(oxetan-2-yl)acetate
Description
Methyl 2-amino-2-(oxetan-2-yl)acetate is a chiral α-amino ester featuring an oxetane ring at the β-position. This compound is of significant interest in medicinal chemistry due to the oxetane moiety’s ability to enhance metabolic stability, solubility, and bioavailability in drug candidates . The compound’s synthesis typically involves stereoselective methods, as evidenced by protocols for analogous brominated dihydroisoxazole derivatives .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 2-amino-2-(oxetan-2-yl)acetate |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)5(7)4-2-3-10-4/h4-5H,2-3,7H2,1H3 |
InChI Key |
IYVWLLNSERJROW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCO1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(oxetan-2-yl)acetate can be synthesized through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Another method involves the epoxide opening of oxetane precursors using trimethyloxosulfonium ylide . This reaction is carried out in the presence of a base such as sodium hydride (NaH) in a solvent like DMSO (dimethyl sulfoxide) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(oxetan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more complex oxygen-containing compounds.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: The amino group and ester moiety can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 2-amino-2-(oxetan-2-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(oxetan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to participate in various biochemical processes. The compound can form covalent bonds with biological molecules, potentially inhibiting or modifying their functions.
Comparison with Similar Compounds
Comparative Analysis
Physicochemical Properties
*Estimated based on structural similarity to .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
